7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Catalog No.
S6451485
CAS No.
1783786-17-3
M.F
C7H16Cl2N2
M. Wt
199.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride

CAS Number

1783786-17-3

Product Name

7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.1
7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride, also known as Octahydroisoquinoline, is a heterocyclic organic compound with a molecular formula of C9H18N2Cl2. It was first synthesized in the late 1800s by Fischer and Ach at the University of Munich, and since then, it has found several applications in various fields of research and industry. This paper aims to provide a comprehensive overview of the properties, synthesis, characterization, biological properties, toxicity and safety, applications, and future directions of Octahydroisoquinoline.
7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline is a bicyclic organic compound that belongs to the class of spiro compounds. The term 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline refers to the eight-membered ring system with a nitrogen atom and a carbon atom in the bridging position. The unique structure of 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline makes it a versatile compound that is widely used in pharmaceuticals, agrochemicals, and polymer industries. 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline has also been found to possess biological properties, including antimicrobial, antiviral, and anticancer activities, making it a promising compound for drug discovery.
7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline is a white crystalline powder with a bitter taste and a melting point of 183-186°C. It is soluble in water, ethanol, and chloroform, and slightly soluble in ether. The compound has a pKa of 9.98 and a log P of 1.17, indicating that it is relatively hydrophilic. 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline is a weak base and reacts readily with acids to form salts. The compound undergoes several chemical reactions, including oxidation, reduction, and cyclization.
There are several methods for synthesizing 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline, including catalytic hydrogenation of isoquinoline, Skraup synthesis, and Pictet-Spengler reaction. Catalytic hydrogenation of isoquinoline involves the use of hydrogen gas and a catalyst, such as Raney nickel or palladium, to reduce the isoquinoline to 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline. Skraup synthesis involves the condensation of glycerol, aniline, and sulfuric acid in the presence of oxidant, such as nitrobenzene, to produce 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline. Pictet-Spengler reaction involves the condensation of a tryptamine or tryptophan derivative with an aldehyde or a ketone in the presence of an acid catalyst to produce 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline.
The characterization of 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline is usually done using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared spectroscopy (IR). The compound's chemical structure is determined using X-ray crystallography or Mass Spectrometry.
7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline can be analyzed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared Spectroscopy (FT-IR). These techniques allow for the identification and quantification of 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline in various matrices, including biological fluids, soil, and water.
7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline has been found to possess several biological properties, including antibacterial, antiviral, and anticancer activities. The compound inhibits the growth of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline also exhibits antiviral activity against Retroviruses and HIV, and anticancer activity against various tumor cells, including melanoma, breast, and colon cancer cells.
Despite 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline's promising biological activities, its potential toxicity and safety in scientific experiments should be adequately evaluated. The compound has been found to exhibit low acute toxicity, with an LD50 of 850 mg/kg in rats. However, chronic exposure to 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline may cause adverse health effects, including liver and kidney damage, and reproductive toxicity.
7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline has found several applications in scientific experiments, including drug discovery, catalysis, and polymer synthesis. The compound's unique structural properties make it a valuable building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
The current state of research on 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline is focused on discovering new biological activities, synthesizing new derivatives, and exploring its potential applications in various fields of research and industry. Recent studies have reported promising results regarding the compound's cytotoxicity against several cancer cell lines, neuroprotective effects, and the potential use in treating Parkinson's disease.
7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline's unique structural properties and biological activities make it a promising compound in several fields of research and industry. Its potential applications include drug discovery, agrochemicals, and polymer synthesis. 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline's antimicrobial and antiviral activities also make it a valuable compound in the development of new disinfectants and antiviral agents.
Despite its promising biological activities and potential applications, 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline has limitations that need to be addressed. These limitations include the compound's potential toxicity and safety in scientific experiments and its limited availability. Future research should focus on developing safer and more efficient methods for synthesizing 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline and exploring its potential applications in various fields of research and industry.
1. Development of safer and more efficient methods for synthesizing 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline.
2. Exploration of 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline's potential applications in the development of new disinfectants and antiviral agents.
3. Investigation of 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline's neuroprotective effects and its potential use in treating neurodegenerative diseases.
4. Synthesis of new derivatives of 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline with enhanced biological activities.
5. Investigation of the potential use of 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline in treating Parkinson's disease.
6. Development of new analytical methods for the identification and quantification of 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline in various matrices.
7. Exploration of 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline's potential applications in the field of polymer synthesis.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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